molecular formula C21H27N3O3 B5647988 1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol

1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol

Cat. No. B5647988
M. Wt: 369.5 g/mol
InChI Key: SPSKFYZYZCQLMF-QZTJIDSGSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol” involves multiple steps, including condensation and catalytic hydrogenation processes. These compounds are synthesized through methods like condensation of quinoline derivatives with other reactive components in the presence of catalysts such as piperidine or by employing techniques like ultrasound- or microwave-assisted synthesis (Afzal et al., 2012); (Ashok et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds are determined using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. X-ray crystallography data often reveal significant insights into the conformation and crystal packing influenced by hydrogen bonding and other intermolecular interactions (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Compounds with the quinoline and piperidine motifs exhibit a range of chemical reactions, including cycloaddition reactions, Claisen-Schmidt condensations, and reactions with electrophiles under various conditions. These reactions are pivotal for introducing functional groups that modulate the chemical properties of the compounds for specific applications (Kim et al., 1990).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidin-1-yl]-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-14-18-13-24(12-17(18)11-23-7-5-19(26)6-8-23)21(27)16-9-15-3-1-2-4-20(15)22-10-16/h1-4,9-10,17-19,25-26H,5-8,11-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSKFYZYZCQLMF-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2CN(CC2CO)C(=O)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol

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